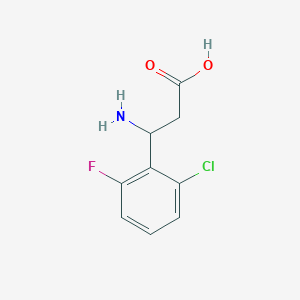

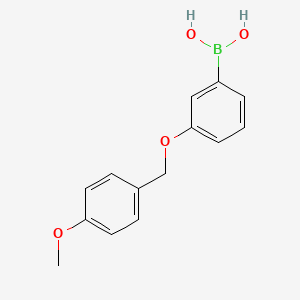

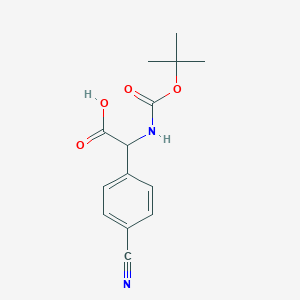

![molecular formula C11H17NO B1602581 N-[(3-methoxyphenyl)methyl]propan-2-amine CAS No. 886194-19-0](/img/structure/B1602581.png)

N-[(3-methoxyphenyl)methyl]propan-2-amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field of this application is Neuropharmacology .

Comprehensive and Detailed Summary of the Application

“N-[(3-methoxyphenyl)methyl]propan-2-amine” is a compound that has been synthesized and tested for its binding affinity against the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and is thought to be involved in various biological and neurological processes .

Detailed Description of the Methods of Application or Experimental Procedures

The compound was synthesized bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine . It was then tested for its binding affinity against the 5-HT1A receptor .

Thorough Summary of the Results or Outcomes Obtained

The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM . This suggests that it could potentially be used in the treatment of conditions related to the 5-HT1A receptor .

Application in Green Chemistry

Specific Scientific Field

The specific scientific field of this application is Green Chemistry .

Comprehensive and Detailed Summary of the Application

“N-[(3-methoxyphenyl)methyl]propan-2-amine” is a type of propargylamine . Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .

Detailed Description of the Methods of Application or Experimental Procedures

The solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions have been described .

Thorough Summary of the Results or Outcomes Obtained

Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Pargyline acts as an irreversible selective MAO-B inhibitor drug . Being a MAO inhibitor pargyline is also used for treating type 1 diabetes .

Application in Medicinal Chemistry

Specific Scientific Field

The specific scientific field of this application is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

The pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

Detailed Description of the Methods of Application or Experimental Procedures

The structure–activity relationship studies have been discussed along with their therapeutic applications .

Thorough Summary of the Results or Outcomes Obtained

They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Application in Monoamine Oxidase Inhibition

Specific Scientific Field

The specific scientific field of this application is Pharmacology .

Comprehensive and Detailed Summary of the Application

“N-[(3-methoxyphenyl)methyl]propan-2-amine” is a type of propargylamine . Propargylamines are a class of compounds with many pharmaceutical and biological properties . One of the propargylamine derivatives, pargyline, acts as an irreversible selective MAO-B inhibitor drug .

Detailed Description of the Methods of Application or Experimental Procedures

Pargyline is used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes .

Thorough Summary of the Results or Outcomes Obtained

Pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .

Application in Antiviral Drug Development

Specific Scientific Field

The specific scientific field of this application is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

The pyrrole subunit has diverse applications in therapeutically active compounds including antiviral drugs .

Detailed Description of the Methods of Application or Experimental Procedures

The structure–activity relationship studies have been discussed along with their therapeutic applications .

Thorough Summary of the Results or Outcomes Obtained

Pyrrole-containing analogs are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Propiedades

IUPAC Name |

N-[(3-methoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-8-10-5-4-6-11(7-10)13-3/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXOPUHFLCTRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589336 | |

| Record name | N-[(3-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methoxyphenyl)methyl]propan-2-amine | |

CAS RN |

886194-19-0 | |

| Record name | N-[(3-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

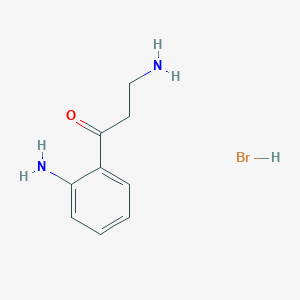

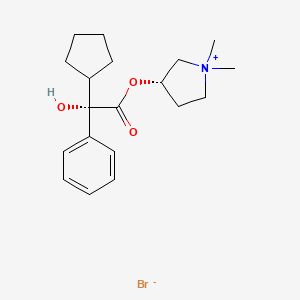

![4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602506.png)

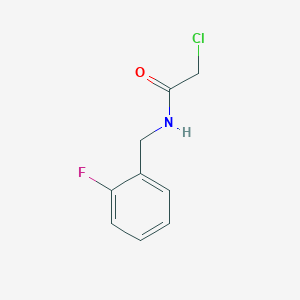

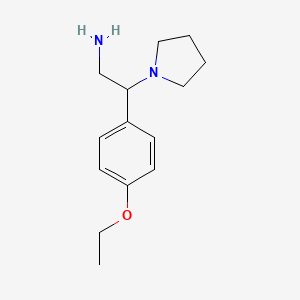

![tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1602509.png)

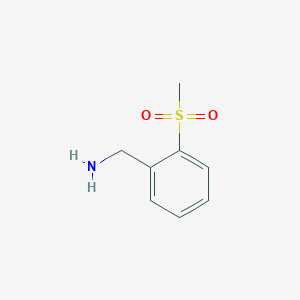

![Benzo[b]thiophen-7-ylmethanol](/img/structure/B1602515.png)